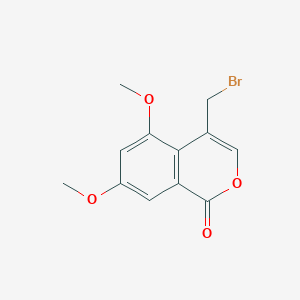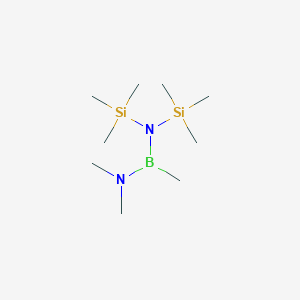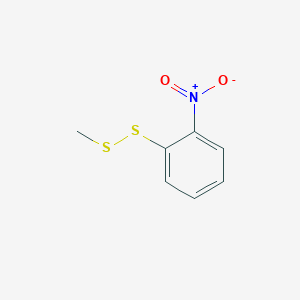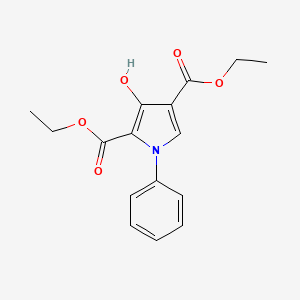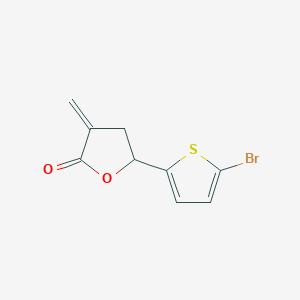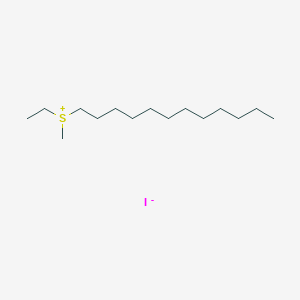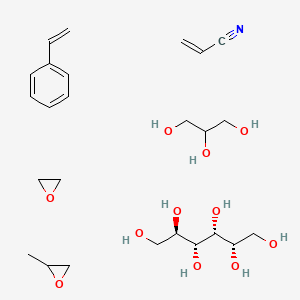
1-Butanol, 2-methylene-4-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 2-methylene-4-(phenylthio)- is an organic compound with the molecular formula C11H14OS It is a derivative of butanol, featuring a methylene group at the second position and a phenylthio group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2-methylene-4-(phenylthio)- typically involves the reaction of 1-butanol with appropriate reagents to introduce the methylene and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 2-methylene-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Butanol, 2-methylene-4-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Mecanismo De Acción
The mechanism by which 1-Butanol, 2-methylene-4-(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the methylene group may influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Butanol, 2-methyl-: Similar in structure but lacks the phenylthio group.
1-Butanol, 2-methylene-: Similar but without the phenylthio substitution.
Phenylthioethanol: Contains the phenylthio group but differs in the carbon chain structure.
Uniqueness
1-Butanol, 2-methylene-4-(phenylthio)- is unique due to the combination of the methylene and phenylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propiedades
Número CAS |
72445-15-9 |
|---|---|
Fórmula molecular |
C11H14OS |
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
2-methylidene-4-phenylsulfanylbutan-1-ol |
InChI |
InChI=1S/C11H14OS/c1-10(9-12)7-8-13-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
Clave InChI |
ICTHOHPCENYBKO-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCSC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


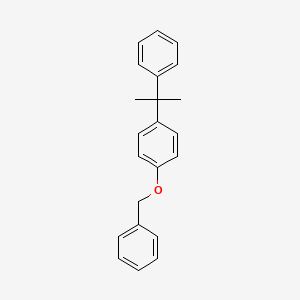
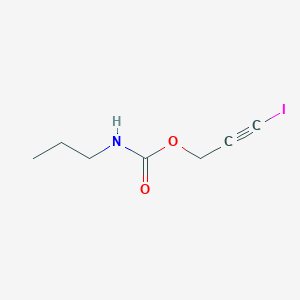
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
